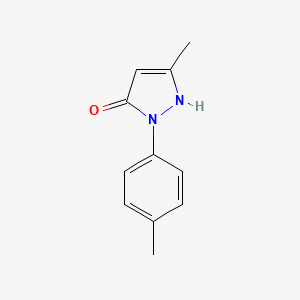

3-甲基-1-(4-甲基苯基)-1H-吡唑-5-醇

描述

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .科学研究应用

石油工业中的腐蚀抑制

已合成3-甲基-1-(4-甲基苯基)-1H-吡唑-5-醇衍生物,特别是4,4'-((4-甲氧基苯基)亚甲基)双(3-甲基-1-苯基-1H-吡唑-5-醇)及其硝基苯基对应物,并探索其在减轻N80钢在石油工业中腐蚀的潜力。这些化合物表现出很高的保护效率,前者达到了98.4%的效果。这种在超声辐射下的绿色合成方法为油井酸化环境中的腐蚀控制提供了一个有前途的途径(Singh, Ansari, Quraishi, & Kaya, 2020)。

环境友好催化

通过Knoevenagel-Michael反应环境友好地合成4,4'-(芳基亚甲基)双(3-甲基-1-苯基-1H-吡唑-5-醇)展示了该化合物在绿色化学中的适用性。这种方法利用纤维素硫酸作为催化剂,突出了其在减少操作危险和污染中的作用(Mosaddegh, Hassankhani, & Baghizadeh, 2010)。

抗病毒和抗菌潜力

研究表明4,4'-(芳基亚甲基)双(1H-吡唑-5-醇)衍生物对小反刍动物瘟病毒(PPRV)具有抗病毒活性,其中一些化合物显示出比利巴韦林等标准药物更强的效力。此外,观察到这些衍生物对各种细菌菌株,包括铜绿假单胞菌和金黄色葡萄球菌的抗菌活性,表明它们在抗微生物应用中的潜力(Sujatha et al., 2009),(Bhavanarushi等,2013)。

绿色合成方法

已开发了各种4,4'-(芳基亚甲基)双(1H-吡唑-5-醇)的绿色合成方法,展示了该化合物在可持续化学中的多功能性。这些方法包括无溶剂条件、利用廉价催化剂和微波辐射等节能方法,突出了该化合物在推动环保合成实践中的作用(Das Gupta,Pal和Mallik,2014)。

分子相互作用研究

已对该化合物进行了与DNA的相互作用研究,如合成其钴(II)和铜(II)配合物。这些研究包括DNA结合和分子对接,为该化合物在药物开发和制药应用中的潜力提供了见解(Ramashetty et al., 2021)。

作用机制

Target of Action

The primary targets of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol are the parasites Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol interacts with its targets by inhibiting their growth and replication

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol are those involved in the life cycle of Leishmania aethiopica and Plasmodium berghei . By inhibiting these pathways, the compound prevents the parasites from multiplying and causing disease .

Result of Action

The result of the action of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is the inhibition of the growth and replication of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria .

安全和危害

未来方向

属性

IUPAC Name |

5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVQZXBVUORYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371688 | |

| Record name | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | |

CAS RN |

2046-03-9, 86-92-0 | |

| Record name | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIHYDRO-5-METHYL-2-(4-METHYLPHENYL)-3H-PYRAZOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOR5BL098G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

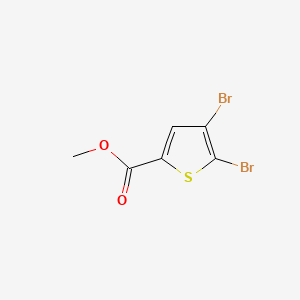

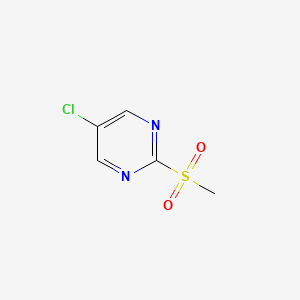

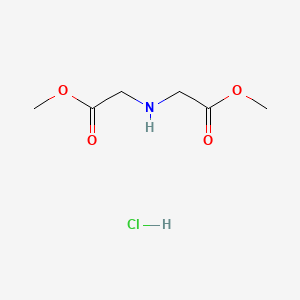

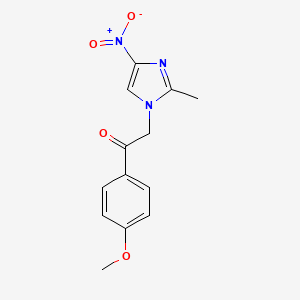

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)

![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)